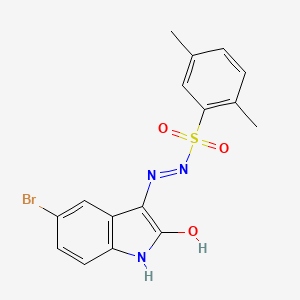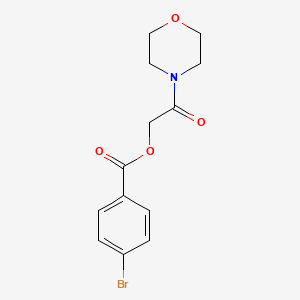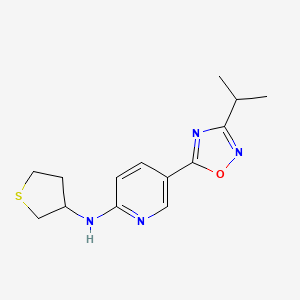![molecular formula C19H23N3O B6112223 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide](/img/structure/B6112223.png)
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide, also known as PPNE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PPNE is a member of the nicotinamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects in cells and organisms. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in vitro and in vivo. However, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide for cancer treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms by which 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide exerts its neuroprotective effects, as well as its potential for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the potential of 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as an anti-inflammatory agent, as well as its effects on other signaling pathways in cells.
Métodos De Síntesis
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide can be synthesized by reacting 4-(1-piperidin-1-ylethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide as a yellow solid, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has also been studied for its potential as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, 2-[4-(1-piperidin-1-ylethyl)phenyl]nicotinamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[4-(1-piperidin-1-ylethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(22-12-3-2-4-13-22)15-7-9-16(10-8-15)18-17(19(20)23)6-5-11-21-18/h5-11,14H,2-4,12-13H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCDMGRIKFRAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6112145.png)

![8-(2-amino-4-pyrimidinyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6112180.png)
![5,5-dimethyl-2-[1-(propylamino)propylidene]-1,3-cyclohexanedione](/img/structure/B6112185.png)
![6-methyl-5-[5-(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6112191.png)
![2-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)

![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)